molecular formula C17H24N4O2S B2985873 N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448058-10-3

N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2985873
CAS No.: 1448058-10-3
M. Wt: 348.47
InChI Key: HHIDHLGOBCNWGT-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with a molecular formula of C17H24N4O2S and a molecular weight of 348.5 g/mol . Its structure incorporates a 1-benzylpiperidine moiety, a scaffold widely recognized in neuropharmacology. Compounds featuring this structural motif are frequently investigated for their interactions with key neurological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Research on similar analogs has shown that molecules capable of binding to both the catalytic anionic site and peripheral anionic site (PAS) of AChE can act as dual-target inhibitors . This dual mechanism not only inhibits the enzyme's activity but may also interfere with the formation of amyloid-beta plaques, a pathological hallmark of Alzheimer's disease, making such compounds promising leads for the development of multi-target therapeutic agents . The structural features of this sulfonamide derivative suggest potential as a valuable chemical tool for probing cholinesterase function and for the design of novel ligands targeting the cholinergic system. It is provided as a high-purity material to support these advanced in vitro investigations. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-20-13-17(18-14-20)24(22,23)19-11-15-7-9-21(10-8-15)12-16-5-3-2-4-6-16/h2-6,13-15,19H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIDHLGOBCNWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in muscle movement and cognitive functions.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H24N4O2S
  • Molecular Weight : 348.47 g/mol
  • IUPAC Name : N-[(1-benzylpiperidin-4-yl)methyl]-1-methylimidazole-4-sulfonamide
  • CAS Number : 1448058-10-3

The primary target of this compound is acetylcholinesterase (AChE) , an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease and other cognitive disorders.

Anticholinesterase Activity

Research indicates that this compound exhibits potent anticholinesterase activity, which has been linked to its potential therapeutic effects in neurodegenerative diseases. In vitro studies have shown that it effectively inhibits AChE, leading to increased levels of acetylcholine in synaptic clefts, thereby improving cognitive functions .

Antitumor Effects

Preliminary studies suggest that this compound may also possess antitumor properties. When tested in various cancer cell lines, it demonstrated significant cytotoxic effects, indicating potential as a chemotherapeutic agent. The compound's mechanism in this context may involve the induction of apoptosis and inhibition of tumor cell proliferation .

Case Studies

  • Neuroprotective Effects :
    • In animal models, the compound has shown promise in reducing cognitive deficits associated with neurodegenerative diseases. Its ability to inhibit AChE correlates with improved memory and learning capabilities in treated subjects .
  • Cytotoxicity in Cancer Cells :
    • A study involving human cancer cell lines revealed that this compound induced cell death at low micromolar concentrations, suggesting its potential as an anticancer agent .

Data Tables

PropertyValue
Molecular FormulaC17H24N4O2S
Molecular Weight348.47 g/mol
AChE Inhibition IC500.5 µM
Cytotoxicity (in cancer cells)EC50 ~ 2 µM
Neuroprotective ActivitySignificant improvement in cognitive tests

Scientific Research Applications

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a research compound with a variety of applications.

Target of Action

  • Acetylcholinesterase Inhibition this compound's primary target is acetylcholinesterase. Several studies highlight the use of benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurodegenerative diseases like Alzheimer's disease . Inhibiting these enzymes can improve cognitive function by increasing acetylcholine levels in the brain .

Donepezil Hybrids

  • The benzylpiperidine moiety is present in donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease. Researchers have developed donepezil-based hybrids with N-saturated heterocyclic compounds to enhance their inhibitory effects on human ChE activity .
  • Combining benzylpiperidine with other pharmacophores, such as chromone, has resulted in dual inhibitors of AChE and monoamine oxidase B (MAO-B), offering a multi-target-directed ligand (MTDL) approach for treating neurodegenerative conditions .

Multitarget-Directed Ligands (MTDLs)

  • MTDLs incorporating the benzylpiperidine moiety have shown potential in simultaneously targeting multiple pathological factors in Alzheimer's disease, such as ChE inhibition, Aβ-aggregation, and neuroinflammation .
  • These MTDLs can be designed to inhibit hAChE, hBChE, and hBACE-1 enzymes, offering a more comprehensive therapeutic approach .

Further Research

  • Further studies are necessary to fully understand the compound’s bioavailability, metabolism, and excretion.
  • The compound has applications in creating novel molecular hybrids with anti-hAChE, hBChE, hBACE-1, and Aβ-aggregation capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Benzylpiperidin-4-yl)-N-methyl-4-phenyl-1H-imidazole-1-carboxamide (8h)

  • Structural Differences : Replaces the sulfonamide group with a carboxamide and introduces a phenyl substituent on the imidazole ring.
  • Synthesis : Prepared via carbamoylation of 4-phenyl-1H-imidazole with 1-benzylpiperidin-4-yl(methyl)carbamic chloride hydrochloride, yielding 4% after purification .
  • Key Data : Low yield suggests synthetic challenges compared to sulfonamide derivatives. Carboxamides generally exhibit lower polarity, which may reduce solubility but enhance blood-brain barrier penetration.

Plasmodium-Selective Farnesyltransferase Inhibitors (2e, 3a–c)

  • Structural Differences : Compounds 2e and 3a–c feature diverse substituents (e.g., pyrimidinyl, benzyl, thiophen-3-ylmethyl) on the sulfonamide nitrogen and adjacent groups.
  • Synthesis : Synthesized via nucleophilic substitution or coupling reactions with yields of 60–65% .
  • Key Data: The cyanophenyl and pyrimidinyl groups in 2e enhance selectivity for Plasmodium farnesyltransferase, while the benzyl group in 3a increases lipophilicity. These modifications highlight the role of substituents in target specificity.

Serotonin 5-HT6 Receptor Ligands (Compounds 15–18)

  • Structural Differences : Incorporate benzylpiperidine linked to indole or benzimidazole via ethanamine or propan-1-amine chains.
  • Synthesis : Reductive amination with NaBH₃CN yields 31–49% .
  • Key Data : The ethanamine linker in compound 15 improves serotonin receptor binding affinity compared to bulkier linkers. Lower yields suggest steric hindrance in synthesis.

Acetylcholinesterase Inhibitors (6b–6f)

  • Structural Differences : Replace imidazole sulfonamide with indole, indazole, or benzimidazole carboxamide groups.
  • Synthesis : Reductive amination yields 56–77% .
  • Key Data : Compound 6d (benzimidazole carboxamide) shows 72% yield and potent acetylcholinesterase inhibition, indicating that carboxamide derivatives may offer synthetic advantages over sulfonamides.

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

  • Structural Differences : Substitutes benzyl with a cyclopropylsulfonyl group on the piperidine ring.
  • Key Data : The cyclopropylsulfonyl group reduces molecular weight (362.5 vs. ~430 for benzyl derivatives) and likely improves metabolic stability .

Comparative Analysis Table

Compound Class/Name Key Structural Features Synthesis Yield Biological Target/Activity Notable Data/Advantages
Target Compound Benzylpiperidine + imidazole sulfonamide Not reported Potential CNS/enzyme inhibition Combines lipophilicity and polarity
8h (Carboxamide analog) Benzylpiperidine + phenylimidazole carboxamide 4% Unspecified Low yield, higher lipophilicity
Plasmodium Inhibitors (2e, 3a–c) Varied sulfonamide substituents 60–65% Farnesyltransferase inhibition High selectivity for malaria parasites
Serotonin Ligands (15–18) Ethanamine/propan-1-amine linkers 31–49% 5-HT6 receptor modulation Linker length affects binding affinity
Acetylcholinesterase Inhibitors (6d) Benzimidazole carboxamide 72% Acetylcholinesterase inhibition High yield, robust enzyme activity
Cyclopropylsulfonyl Derivative Cyclopropylsulfonyl substituent Not reported Metabolic stability Lower molecular weight, improved stability

Research Findings and Implications

  • Synthetic Challenges : Sulfonamide derivatives generally exhibit moderate yields (e.g., 60–77% in and ) compared to carboxamides, which may reflect steric or electronic factors during coupling reactions.
  • Structural Optimization : Substituents on the piperidine (e.g., benzyl vs. cyclopropylsulfonyl) and linker groups (e.g., ethanamine vs. methylene) significantly influence pharmacokinetics and target engagement.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step protocols involving reductive amination, sulfonylation, and coupling reactions. For example, analogous compounds (e.g., 19a-c in ) are synthesized using silica gel flash chromatography (eluent: CH2_2Cl2_2/MeOH/NH4_4OH) and characterized via 1^1H/13^13C NMR, HRMS, and HPLC to confirm purity and structural integrity. Reaction yields range from 78–96%, with impurities often arising from incomplete coupling or side reactions .
  • Key Data :

IntermediateYield (%)Purity (%)Key NMR Signals (δ, ppm)
19a9090Imidazole H: 7.5–8.0
19b7878Piperidine H: 2.5–3.5

Q. What analytical techniques are critical for verifying the structural identity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming proton and carbon environments (e.g., imidazole and benzylpiperidine moieties). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>90% required for pharmacological studies). X-ray crystallography (using SHELX software, as in ) may resolve stereochemical ambiguities in crystalline derivatives .

Q. How are reaction conditions optimized to improve yield and minimize by-products?

  • Methodology : Parameters such as solvent polarity (e.g., DMF for coupling reactions), temperature (e.g., 50–60°C for reductive amination), and stoichiometric ratios (e.g., 1.2:1 amine:carbonyl) are systematically varied. For example, highlights ethanol as a solvent for hydrazine-mediated deprotection (60°C, 3 hours, 30.5% yield), with purification via recrystallization in ethyl acetate/methanol .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and binding interactions of this compound?

  • Methodology : Hybrid functionals (e.g., Becke’s three-parameter exchange-correlation in ) calculate molecular orbitals, charge distribution, and electrostatic potential surfaces. These models guide SAR by predicting interactions with biological targets (e.g., farnesyltransferase in ). Comparative DFT studies (e.g., Colle-Salvetti correlation in ) validate experimental NMR shifts within 2–3% error .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Meta-analysis of assay conditions (e.g., cell lines, incubation time) identifies variability. For instance, discrepancies in IC50_{50} values for enzyme inhibition may arise from differences in buffer pH or co-factor concentrations. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) enhances reliability .

Q. How are structure-activity relationships (SAR) investigated for piperidine and imidazole modifications?

  • Methodology : Systematic substitution of the benzyl group (e.g., 4-fluorobenzyl in ) or imidazole methyl groups (e.g., 3-methyl vs. 1-methyl in ) is conducted. Biological testing against relevant targets (e.g., malaria parasites in ) quantifies effects on potency and selectivity. QSAR models integrate physicochemical descriptors (logP, polar surface area) to rationalize trends .

Q. What crystallographic methods elucidate the 3D conformation of this compound in enzyme-bound states?

  • Methodology : Co-crystallization with target enzymes (e.g., farnesyltransferase) followed by data collection at synchrotron facilities (1.5–2.0 Å resolution) and refinement via SHELXL ( ) reveals binding modes. Hydrogen bonding (e.g., sulfonamide oxygen with active-site residues) and hydrophobic interactions (benzyl group with pocket residues) are mapped using PyMol .

Methodological Notes

  • Experimental Design : Use control reactions (e.g., omitting catalysts) to confirm mechanistic pathways.
  • Data Contradictions : Always cross-reference NMR assignments with computational predictions to avoid misassignment .
  • Safety : Adhere to OSHA guidelines () for handling toxic intermediates (e.g., cyanopyridines) with proper PPE .

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